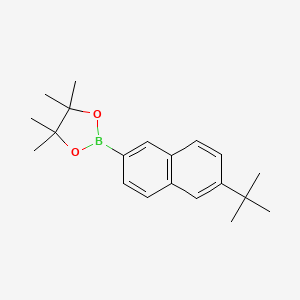

6-t-Butylnaphthalen-2-boronic acid pinacol ester

説明

特性

IUPAC Name |

2-(6-tert-butylnaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27BO2/c1-18(2,3)16-10-8-15-13-17(11-9-14(15)12-16)21-22-19(4,5)20(6,7)23-21/h8-13H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISRQXMDRIYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of 6-t-Butylnaphthalen-2-boronic acid pinacol ester are organic synthesis reactions, particularly those involving carbon-carbon (C-C) bond formations. The compound is a boronic acid derivative with an aryl group substitution on a naphthalene ring, making it a valuable building block in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as protodeboronation. Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester.

Biochemical Pathways

The protodeboronation of this compound affects the Suzuki–Miyaura coupling reaction, a metal-catalyzed C-C bond formation reaction. This reaction is a key step in many organic synthesis pathways, leading to the formation of diverse molecules with high enantioselectivity.

Pharmacokinetics

Boronic esters are generally stable and readily prepared, contributing to their utility in organic synthesis.

Result of Action

The protodeboronation of this compound leads to the formation of new C-C bonds. This transformation retains the high enantioenrichment of the starting boronic ester, leading to the formation of new stereogenic centres. The process has been used in the formal total synthesis of various complex molecules.

生物活性

6-t-Butylnaphthalen-2-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their esters are important in medicinal chemistry due to their ability to interact with biological systems, particularly in the context of enzyme inhibition and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site residues.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.

- Cell Signaling Modulation: It can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

The compound exhibits several biochemical properties that are relevant to its biological activity:

| Property | Description |

|---|---|

| Solubility | High solubility in organic solvents |

| Stability | Relatively stable under standard laboratory conditions |

| Absorption | High gastrointestinal absorption predicted |

| Blood-Brain Barrier Permeability | Capable of permeating the blood-brain barrier |

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which are critical for drug metabolism. The inhibition leads to altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Cellular Effects : In vitro studies have demonstrated that at varying concentrations, the compound can modulate cellular processes such as apoptosis and proliferation. Higher concentrations tend to induce significant changes in cell function, while lower concentrations may have minimal effects.

- Animal Model Studies : Animal studies have shown that administration of the compound affects metabolic rates and can lead to alterations in body weight and fat distribution, indicating its potential use in metabolic disorder treatments.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Cytochrome P450 Inhibition : A study evaluated the inhibitory effects of various boronic esters on CYP1A2 and CYP2C19 enzymes. Results indicated that this compound significantly inhibited these enzymes, suggesting potential drug-drug interactions in therapeutic settings.

- Metabolic Pathway Analysis : Another study explored the metabolic pathways affected by this compound using mass spectrometry. The results showed altered metabolite profiles in treated animals compared to controls, highlighting its impact on metabolic homeostasis.

類似化合物との比較

Structural and Physical Properties

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) increase boron electrophilicity, enhancing reactivity in Suzuki couplings. The tert-butyl group, being electron-donating, may slow reaction kinetics .

準備方法

General Synthetic Approach

The preparation of 6-t-Butylnaphthalen-2-boronic acid pinacol ester typically involves the palladium-catalyzed borylation of an aryl halide precursor, specifically a 6-t-butyl-2-halogenated naphthalene derivative, with bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using potassium acetate as a base and a phosphine ligand to stabilize the palladium catalyst.

Detailed Reaction Conditions and Procedure

A representative synthesis was reported where the key intermediate was prepared by reacting 6-(1,1-dimethylethyl)-2-naphthalenyl methanesulfonate with bis(pinacolato)diboron under palladium catalysis:

- Reagents and Catalysts :

- Bis(pinacolato)diboron (1.5 equivalents)

- Potassium acetate (3 equivalents)

- Palladium catalyst: bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (approx. 5 mol%)

- Ligand: tricyclohexylphosphine (approx. 10 mol%)

- Solvent : 1,4-dioxane

- Temperature : 100 °C

- Reaction Time : 4 hours

- Atmosphere : Nitrogen or inert gas to prevent oxidation

Procedure Summary :

- In a reaction vessel, 6-t-butyl-2-naphthalenyl methanesulfonate is dissolved in 1,4-dioxane.

- Bis(pinacolato)diboron, potassium acetate, palladium catalyst, and tricyclohexylphosphine are added.

- The mixture is stirred and heated to 100 °C for 4 hours.

- After completion, water is added, and the organic layer is extracted with toluene.

- The organic phase is dried over anhydrous sodium sulfate.

- The solvent is removed under reduced pressure.

- The crude product is purified by column chromatography using a toluene/heptane (2:1) solvent system.

Yield : Approximately 78% isolated yield of pure this compound was obtained under these conditions.

Mechanistic Insights and Catalyst Role

The reaction proceeds via a palladium-catalyzed borylation mechanism:

- Oxidative addition of the aryl halide or sulfonate to Pd(0) generates an aryl-Pd(II) intermediate.

- Transmetalation with bis(pinacolato)diboron transfers the boron moiety to the aryl group.

- Reductive elimination releases the aryl boronic ester and regenerates Pd(0).

Potassium acetate acts as a base to facilitate transmetalation by activating the diboron reagent. Tricyclohexylphosphine stabilizes the palladium catalyst and enhances its activity, allowing the reaction to proceed efficiently at 100 °C.

Comparative Data Table of Reaction Parameters

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Aryl precursor | 6-t-Butyl-2-naphthalenyl methanesulfonate | High reactivity and selectivity |

| Boron source | Bis(pinacolato)diboron (1.5 eq) | Efficient borylation |

| Base | Potassium acetate (3 eq) | Facilitates transmetalation |

| Catalyst | Pd(dba)2 (5 mol%) | High catalytic activity |

| Ligand | Tricyclohexylphosphine (10 mol%) | Stabilizes catalyst, improves yield |

| Solvent | 1,4-Dioxane | Good solubility and reaction medium |

| Temperature | 100 °C | Optimal for reaction completion |

| Reaction time | 4 hours | Complete conversion |

| Yield | 78% | High isolated yield |

| Purification | Column chromatography (toluene/heptane 2:1) | Pure product obtained |

Alternative Preparation Approaches and Considerations

While the above method is the most commonly reported and industrially viable, alternative approaches include:

- Using different aryl halide precursors such as bromides or iodides instead of methanesulfonates.

- Employing other palladium catalysts or ligands, such as Pd(dppf)Cl2 or Pd(PPh3)4, though these may affect reaction rates and yields.

- Modifying the base to alternatives like cesium carbonate or sodium acetate, which may influence reaction kinetics.

- Adjusting solvent systems to mixtures like toluene/dioxane or pure toluene for solubility optimization.

However, the method employing potassium acetate, Pd(dba)2, and tricyclohexylphosphine in 1,4-dioxane remains the most effective for high yield and purity in preparing this compound.

Research Findings on Reactivity and Stability

Studies on boronic esters indicate that pinacol esters like this compound exhibit good stability and moderate nucleophilicity, making them suitable for Suzuki–Miyaura coupling reactions. Compared to other boron reagents, pinacol boronic esters are less reactive toward carbocations but provide enhanced handling and purification advantages due to their stability.

Q & A

How can Suzuki-Miyaura cross-coupling reactions involving 6-t-Butylnaphthalen-2-boronic acid pinacol ester be optimized for high-yield C–C bond formation?

Methodological Answer:

Optimization typically involves:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) are preferred for aryl-aryl couplings. For sterically hindered substrates, bulky ligands like SPhos or RuPhos improve efficiency .

- Base and Solvent Systems : Potassium phosphate (K₃PO₄) in dioxane/water mixtures ensures deprotonation without hydrolyzing the boronic ester. Tetrahydrofuran (THF) or toluene may substitute for hydrophobic substrates .

- Inert Atmosphere : Reactions conducted under nitrogen/argon prevent oxidation of intermediates. Pre-degassing solvents minimizes side reactions .

- Temperature Control : Heating at 80–110°C for 12–24 hours balances reaction progress and decomposition risks .

What analytical techniques are most effective for assessing the purity and structural integrity of this compound under varying storage conditions?

Methodological Answer:

- GC-MS/HPLC : Quantify residual solvents (e.g., THF) and detect hydrolysis byproducts (e.g., free boronic acid) with reverse-phase C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for pinacol esters) and ¹H NMR (diagnostic peaks for tert-butyl groups at δ 1.3–1.4 ppm) confirm structural integrity. Decomposition manifests as peak broadening or new signals .

- X-ray Crystallography : Resolves steric effects from the t-butyl group on crystal packing, aiding in understanding reactivity in solid-state reactions .

How does the steric bulk of the t-butyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The t-butyl group directs coupling to less hindered positions. For example, in naphthalene systems, coupling occurs preferentially at the 6-position over the 1-position due to reduced steric clash .

- Electronic Effects : While primarily steric, the t-butyl group slightly donates electron density via hyperconjugation, modulating reactivity in electron-deficient aryl partners. Computational studies (DFT) are recommended to quantify this effect .

What are the stability challenges of this boronic ester under hydrolytic or oxidative conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : The pinacol ester is stable in neutral/acidic conditions but hydrolyzes in basic aqueous media. Storage at 0–6°C in anhydrous solvents (e.g., THF) with molecular sieves extends shelf life .

- Oxidation : Air-sensitive intermediates (e.g., boronate complexes) require inert atmospheres during handling. Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w reduce radical-mediated degradation .

What strategies are effective for incorporating this compound into the synthesis of polycyclic aromatic hydrocarbons (PAHs) or pharmaceuticals?

Methodological Answer:

- Iterative Cross-Coupling : Use sequential Suzuki couplings to build PAH frameworks. For example, coupling with dibromoarenes generates fused rings .

- Protecting Group Compatibility : The pinacol ester tolerates Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups, enabling orthogonal deprotection in multi-step syntheses .

- Late-Stage Functionalization : Post-coupling transformations (e.g., deprotection of amino groups via TFA) allow diversification of intermediates in drug discovery pipelines .

How can contradictory data on reaction yields in literature be resolved when using this compound?

Methodological Answer:

- Control Experiments : Replicate reported conditions with rigorous exclusion of moisture/oxygen. Variations often arise from trace water in solvents or impure catalysts .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side products (e.g., protodeboronation) .

- Batch Analysis : Compare multiple lots of the boronic ester for purity discrepancies (GC/HPLC). Impurities >2% significantly impact yields .

What are the best practices for scaling up reactions involving this compound while maintaining safety?

Methodological Answer:

- Exothermicity Management : Use jacketed reactors with controlled cooling (0–5°C) during reagent addition to prevent thermal runaway .

- Waste Handling : Quench residual boronate species with pH 7 buffer before disposal to avoid hazardous borate accumulation .

- Ventilation : Install scrubbers for volatile organic byproducts (e.g., pinacol) released during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。